molecular formula C42H23N3O6 B1669110 Vat Black 27 CAS No. 2379-81-9

Vat Black 27

Cat. No.: B1669110
CAS No.: 2379-81-9
M. Wt: 665.6 g/mol
InChI Key: OXEFCDNMUKTKDV-UHFFFAOYSA-N
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Description

Its chemical formula is C42H23N3O6, and it has a molecular weight of 665.65 g/mol . This compound is known for its excellent color fastness properties, making it a popular choice for dyeing fabrics that require high durability.

Chemical Reactions Analysis

Vat Black 27 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for the oxidation process. The major products formed are the leuco form of the dye during reduction and the original vat dye upon oxidation.

Mechanism of Action

Comparison with Similar Compounds

Vat Black 27 is unique among vat dyes due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its superior color fastness and stability under various dyeing conditions .

Biological Activity

Vat Black 27 is a synthetic dye belonging to the vat dye class, primarily utilized in the textile industry for dyeing cotton and other cellulosic fibers. Its unique chemical properties allow it to penetrate fibers effectively, providing a deep black color with excellent fastness. However, its biological activity and environmental impact have garnered attention in recent research. This article explores the biological activity of this compound, focusing on its toxicological effects, biodegradability, and potential applications in biological imaging.

  • Chemical Formula : C₁₈H₁₄Cl₂N₂O₄S
  • Molecular Weight : 665.65 g/mol
  • Solubility : Insoluble in water but can be made soluble through reduction.

Toxicological Effects

Research indicates that this compound exhibits various toxicological effects on aquatic organisms. Studies have shown that exposure to this dye can lead to significant mortality rates in fish and other aquatic life forms. The following table summarizes findings related to its toxicity:

OrganismLC50 (mg/L)Exposure Time (hours)Reference
Danio rerio (zebrafish)1548
Daphnia magna (water flea)2048
E. coli5024

These results highlight the need for careful management of wastewater containing this compound to prevent ecological damage.

Biodegradability

The biodegradability of this compound has been a focus of several studies. The degradation process can yield byproducts that may possess different biological activities compared to the parent compound. Research indicates that under specific conditions, such as the presence of certain microorganisms, this compound can be effectively degraded. A study demonstrated that Bacillus macerans achieved a decolorization rate of up to 96% for this compound, showcasing its potential for bioremediation applications .

Case Studies

  • Aquatic Toxicity Study : A study conducted on the effects of this compound on aquatic organisms found that chronic exposure led to reproductive and developmental issues in fish populations. The study emphasized the importance of assessing long-term ecological impacts when using synthetic dyes in industrial processes.
  • Microbial Degradation : Research highlighted the use of microbial strains for the decolorization of this compound. Bacillus species were particularly effective, suggesting a viable method for treating wastewater from textile industries .
  • Fluorescent Properties : Investigations into the fluorescent properties of this compound have opened avenues for its application in biological imaging and diagnostics. The dye's ability to fluoresce under UV light makes it a candidate for tracking biological processes in live cells.

Environmental Impact

The environmental implications of using this compound are significant due to its persistence and potential toxicity. The textile industry is one of the largest contributors to water pollution, with dyes like this compound posing risks to aquatic ecosystems. Effective treatment methods are essential to mitigate these impacts, including:

  • Bioremediation : Utilizing microorganisms capable of degrading vat dyes.
  • Advanced Oxidation Processes : Implementing chemical treatments to break down complex dye structures.

Properties

IUPAC Name

N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H23N3O6/c46-37-23-15-7-9-17-25(23)39(48)33-31(37)29(43-41(50)21-11-3-1-4-12-21)19-27-28-20-30(44-42(51)22-13-5-2-6-14-22)32-34(36(28)45-35(27)33)40(49)26-18-10-8-16-24(26)38(32)47/h1-20,45H,(H,43,50)(H,44,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFCDNMUKTKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C4C(=C2)C5=CC(=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)C(=O)C9=CC=CC=C9C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862910
Record name Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis-
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Molecular Weight

665.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-81-9, 61356-49-8
Record name N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-6,9-diyl)bis[benzamide]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Vat Black 27
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Record name Calcoloid Olive R
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Record name Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis-
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Record name Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis-
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Record name N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide)
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Record name 16H-Dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17-tetraone, 6,9-dibenzamido-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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